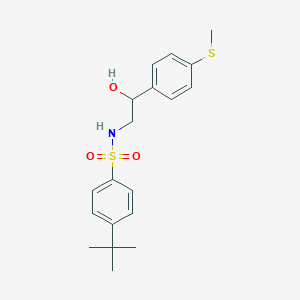
4-(tert-butyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-butyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide is an organic compound with a complex structure that includes a tert-butyl group, a hydroxy group, a methylthio group, and a benzenesulfonamide moiety
Preparation Methods
The synthesis of 4-(tert-butyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzenesulfonamide core: This can be achieved by reacting a suitable sulfonyl chloride with an amine.
Introduction of the tert-butyl group: This step often involves the alkylation of a phenol or aniline derivative with tert-butyl chloride in the presence of a base.
Addition of the hydroxy group: This can be done through hydroxylation reactions, often using oxidizing agents.
Incorporation of the methylthio group:
Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
4-(tert-butyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy and methylthio groups can be oxidized under appropriate conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen-containing groups or to convert sulfoxides back to sulfides.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(tert-butyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a starting point for the development of bioactive molecules.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound might be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(tert-butyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or altering signal transduction pathways.
Comparison with Similar Compounds
Similar compounds to 4-(tert-butyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide include other benzenesulfonamide derivatives with different substituents. These compounds may share some chemical properties but differ in their biological activities or industrial applications. Examples of similar compounds include:
4-tert-Butylphenol: An organic compound with a tert-butyl group and a phenol moiety.
2-(2-Hydroxyphenyl)-2H-benzotriazoles: Compounds with a benzotriazole core and a hydroxyphenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
4-tert-butyl-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S2/c1-19(2,3)15-7-11-17(12-8-15)25(22,23)20-13-18(21)14-5-9-16(24-4)10-6-14/h5-12,18,20-21H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUELQMWPAWMCMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)SC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

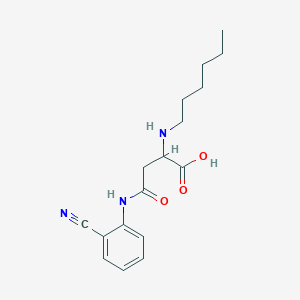
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2704009.png)
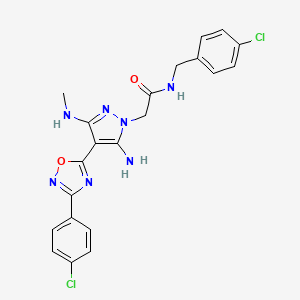
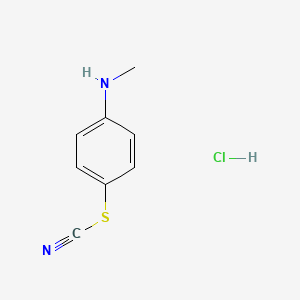
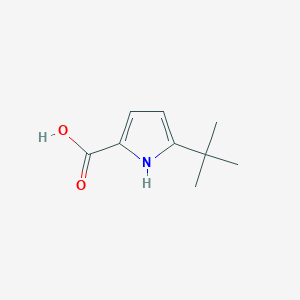
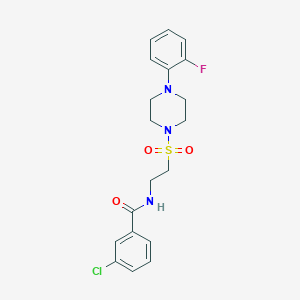
![methyl 2-[4-({[(2-bromophenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2704017.png)
![2-(2,4-dichlorophenyl)-7-methyl-4H-thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B2704019.png)
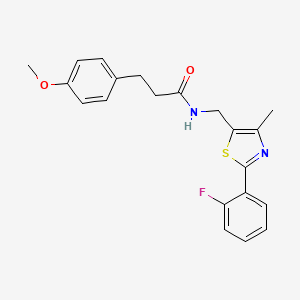
![Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2704021.png)
![6-(4-chlorophenyl)-2-[1-(1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2704022.png)
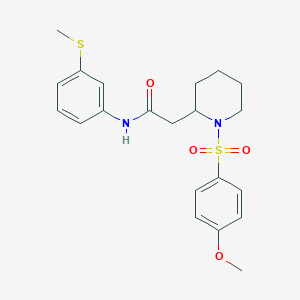
![[4-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine](/img/structure/B2704026.png)
